molecular formula C16H17N5 B12492894 1-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12492894
M. Wt: 279.34 g/mol
InChI Key: JPWNRTFENISVAL-UHFFFAOYSA-N
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Description

1-Methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry, particularly as a kinase inhibitor .

Preparation Methods

The synthesis of 1-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting these kinases, the compound can interfere with signaling pathways that regulate cell growth and proliferation. This makes it a potential candidate for cancer therapy .

Comparison with Similar Compounds

1-Methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:

    Pyrazolo[3,4-d]pyrimidine: The parent compound without the 1-methyl and tetrahydronaphthalenyl groups.

    1-Methylpyrazolo[3,4-d]pyrimidine: Lacks the tetrahydronaphthalenyl group.

    N-(5,6,7,8-Tetrahydronaphthalen-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine: Lacks the 1-methyl group.

The uniqueness of 1-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential .

Properties

Molecular Formula

C16H17N5

Molecular Weight

279.34 g/mol

IUPAC Name

1-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C16H17N5/c1-21-16-13(9-19-21)15(17-10-18-16)20-14-8-4-6-11-5-2-3-7-12(11)14/h4,6,8-10H,2-3,5,7H2,1H3,(H,17,18,20)

InChI Key

JPWNRTFENISVAL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3=CC=CC4=C3CCCC4

Origin of Product

United States

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